2-(4-Bromo-3-fluorophenoxy)ethan-1-amine
Overview
Description
2-(4-Bromo-3-fluorophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9BrFNO and a molecular weight of 234.07 g/mol . It is characterized by the presence of a bromo and a fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the compound.
Scientific Research Applications
2-(4-Bromo-3-fluorophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine typically involves the reaction of 4-bromo-3-fluorophenol with ethylene oxide to form 2-(4-bromo-3-fluorophenoxy)ethanol. This intermediate is then converted to the amine by reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenoxy)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted phenoxyethanamines.
Oxidation: Products include imines and oximes.
Reduction: Products include secondary and tertiary amines.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine
- 2-(3-Bromo-4-fluorophenoxy)ethan-1-amine
- 2-(4-Bromo-3-chlorophenoxy)ethan-1-amine
Uniqueness
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELSWNXBUKXOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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